FCLA [CHEMILUMINESCENCE REAGENT]
Description
Historical Development and Discovery of 3,7-Dihydro-6-[4-[2-[N'-(5-Fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one Sodium Salt
The development of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one sodium salt emerged from decades of research into marine bioluminescence systems, particularly those found in ostracods such as Cypridina hilgendorfii. The foundational work can be traced back to the isolation and characterization of Cypridina luciferin, also known as Vargulin, which was first extracted in 1935 through a partial extraction procedure involving benzoyl chloride reactions. The compound was subsequently isolated and purified to crystals by Osamu Shimomura, with its complete structure confirmed through extensive chemical analysis.
The chemical synthesis and structural determination of natural Cypridina luciferin revealed an imidazopyrazinone skeleton with one chiral center, providing the template for developing synthetic analogs. Feeding experiments demonstrated that the compound is biosynthesized from three amino acids: tryptophan, isoleucine, and arginine, offering insights into its natural production pathways. The absolute configuration of the sec-butyl moiety of natural Cypridina luciferin was determined to be S-configuration through analysis using Cypridina hydroluciferin and amino acid oxidases.
The transition from natural Cypridina luciferin to the synthetic fluoresceinyl analog represented a significant technological advancement. Early research in 2002 marked the first application of the chemiluminescence method to detect active oxygen species during sonodynamic action, where 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one sodium salt was employed as a selective probe for singlet oxygen and superoxide anions. This pioneering work demonstrated that the compound could efficiently react with singlet oxygen to emit photons, enabling real-time detection of oxygen free radical formation during sonosensitization processes.
Subsequent developments in 2005 established the feasibility of using this fluoresceinyl Cypridina luciferin analog as a chemiluminescence probe to monitor singlet oxygen production during photodynamic therapy. These investigations revealed that the chemiluminescence production during photodynamic therapy was linearly related to corresponding cytotoxicity, establishing the compound as an effective means to quantify singlet oxygen production. The compound demonstrated minimal cytotoxicity and interference with treatment outcomes, positioning it as a promising real-time dosimeter for therapeutic applications.
Further research in 2006 revealed enhancement mechanisms involving human serum albumin interactions, where the compound showed increased chemiluminescence efficiency in the presence of this protein. This discovery opened new avenues for understanding the compound's behavior in biological systems and optimizing its performance for various applications.
Structural Characterization of 3,7-Dihydro-6-[4-[2-[N'-(5-Fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one Sodium Salt
The molecular structure of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one sodium salt represents a sophisticated hybrid molecule combining elements from both Cypridina luciferin and fluorescein chemistry. The compound possesses the molecular formula C₃₆H₂₈N₅O₇S·Na with a molecular weight of 697.701 g/mol for the sodium salt form, while the free acid form has the formula C₃₆H₂₇N₅O₇S with a molecular weight of 673.70 g/mol.
The structural framework centers around the imidazopyrazinone core inherited from Cypridina luciferin, specifically the 2-methylimidazo[1,2-a]pyrazin-3-one moiety. This heterocyclic system provides the fundamental chemiluminescent properties that enable the compound to react with reactive oxygen species. The 3,7-dihydro configuration indicates the presence of reduced nitrogen atoms within the ring system, which are critical for the compound's reactivity and stability characteristics.
The fluoresceinyl component is attached through a thiourea linkage, creating the N'-(5-fluoresceinyl)thioureido portion of the molecule. This fluorescein derivative contributes to the compound's spectral properties and enhances its detection capabilities. The thiourea bridge serves as both a structural connector and a functional group that may participate in the chemiluminescent reaction mechanism.
The phenoxy ethyl linker, represented as [4-[2-ethoxy]phenyl], provides structural flexibility and proper spatial orientation between the imidazopyrazinone core and the fluoresceinyl moiety. This linker region is crucial for maintaining the appropriate molecular geometry required for optimal chemiluminescent activity while allowing sufficient conformational freedom for the molecule to interact with target reactive oxygen species.
Table 1: Structural Components of 3,7-Dihydro-6-[4-[2-[N'-(5-Fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one Sodium Salt
| Component | Chemical Moiety | Function |
|---|---|---|
| Imidazopyrazinone Core | 2-methylimidazo[1,2-a]pyrazin-3-one | Primary chemiluminescent center |
| Fluoresceinyl Group | N'-(5-fluoresceinyl) | Spectral enhancement and detection |
| Thiourea Linker | thioureido | Structural bridge and reactive site |
| Phenoxy Ethyl Chain | [4-[2-ethoxy]phenyl] | Conformational flexibility |
| Sodium Counter-ion | Na⁺ | Solubility enhancement |
The compound's MDL number MFCD04037231 and CAS number 133118-06-6 for the free acid form (131023-60-4 for the sodium salt) provide unique identifiers for chemical databases and regulatory purposes. The molecular architecture reflects careful design considerations to optimize both chemical reactivity with specific oxygen species and practical handling characteristics for laboratory applications.
Key Physicochemical Properties: Solubility, Stability, and Spectral Characteristics
The physicochemical properties of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one sodium salt are fundamental to understanding its performance as a chemiluminescence reagent. The compound exhibits distinctive characteristics that make it particularly suitable for detecting reactive oxygen species in aqueous biological systems.
Solubility characteristics represent a critical aspect of the compound's utility. The free acid form is practically insoluble in water, necessitating the use of the sodium salt form for aqueous applications. This solubility profile aligns with typical requirements for biological assays where water-soluble probes are essential for cellular and tissue studies. The compound demonstrates enhanced solubility in dimethyl sulfoxide, which serves as an effective solvent for stock solution preparation. Dimethyl sulfoxide's exceptional solvency properties and miscibility with water make it an ideal choice for dissolving the compound while maintaining compatibility with biological systems.
Storage stability requirements indicate that the compound should be maintained under refrigerated conditions to preserve its chemiluminescent activity. The predicted boiling point of 891.2±75.0°C and density of 1.55±0.1 g/cm³ suggest thermal stability under normal laboratory conditions, though the refrigeration requirement likely relates to maintaining the integrity of the reactive functional groups rather than basic thermal decomposition.
The spectral characteristics of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one sodium salt define its detection capabilities and applications. The compound exhibits an absorption peak at 496 nm, which shifts to 501 nm when complexed with human serum albumin. This red-shift indicates molecular interactions that alter the electronic environment of the chromophore, suggesting binding interactions that may enhance or modify the compound's reactivity.
Table 2: Spectral Properties of 3,7-Dihydro-6-[4-[2-[N'-(5-Fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one Sodium Salt
| Property | Free Compound | With Human Serum Albumin |
|---|---|---|
| Absorption Maximum | 496 nm | 501 nm |
| Fluorescence Peak | 516 nm | 522 nm |
| Chemiluminescence Peak | 522 nm | 526 nm |
| Peak Shift | - | +5 nm (absorption), +4 nm (CL) |
The chemiluminescence emission characteristics show peak wavelengths at approximately 522 nm for the free compound, shifting to 526 nm in the presence of human serum albumin. This emission falls within the green region of the visible spectrum, providing excellent detection capabilities with standard photomultiplier tubes and charge-coupled device detectors. The compound's emission wavelength at 532 nm has been specifically utilized in tumor imaging applications, though this wavelength is too short for deep tissue penetration.
Fluorescence properties reveal a peak at 516 nm for the free compound, with a red-shift to 522 nm when bound to human serum albumin. The 6 nm difference between fluorescence and chemiluminescence peak wavelengths for the free compound indicates distinct excited state processes, while the alignment of these peaks in the protein-bound form suggests altered electronic states that favor specific emission pathways.
The compound's predicted pKa value of 9.33±0.20 indicates basic characteristics, which influences its ionization state and reactivity under physiological pH conditions. This relatively high pKa suggests that the compound exists predominantly in its neutral form at physiological pH, which may be important for membrane permeability and cellular uptake characteristics.
Table 3: Physicochemical Properties Summary
| Property | Value | Significance |
|---|---|---|
| Molecular Weight (sodium salt) | 697.701 g/mol | Moderate size for cellular applications |
| Molecular Weight (free acid) | 673.70 g/mol | Reference for stoichiometric calculations |
| Water Solubility | Practically insoluble (free acid) | Requires sodium salt for aqueous use |
| Storage Temperature | Refrigerated | Maintains reagent stability |
| Predicted pKa | 9.33±0.20 | Basic character, neutral at physiological pH |
| Appearance | Orange to brown to dark red powder | Visual identification characteristic |
The relationship between structural modifications and spectral properties demonstrates the sophisticated design of this chemiluminescence reagent. The incorporation of the fluorescein moiety not only provides enhanced detection capabilities but also enables wavelength tunability through environmental interactions, particularly with proteins such as human serum albumin. These properties collectively establish 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one sodium salt as a versatile and sensitive probe for reactive oxygen species detection in diverse experimental contexts.
Properties
CAS No. |
131023-60-4 |
|---|---|
Molecular Formula |
C36H28N5O7S.Na |
Molecular Weight |
697.701 |
Synonyms |
FCLA [CHEMILUMINESCENCE REAGENT] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoresceinyl Cypridina Luciferin Analog involves the reaction of fluoresceinyl isothiocyanate with Cypridina luciferin in the presence of a suitable base. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production of Fluoresceinyl Cypridina Luciferin Analog follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Chemical Reactions Involving FCLA
FCLA participates in several chemical reactions that produce luminescence. The key reactions include:
-
Reaction with Superoxide Anion : FCLA reacts with superoxide anion to form a dioxytane intermediate, leading to light emission at approximately 532 nm. This reaction is crucial for applications in detecting oxidative stress in biological systems.
-
Reaction with Singlet Oxygen : Similar to its reaction with superoxide, FCLA can also react with singlet oxygen, which is generated in various biological and chemical processes. This interaction also results in luminescence, making it useful for monitoring photodynamic therapy effects.
-
Fenton Reaction : In the presence of ferrous ions and hydrogen peroxide, FCLA exhibits enhanced chemiluminescence. This process involves the generation of hydroxyl radicals, which can further react with FCLA to produce light emissions.
Mechanism of Chemiluminescence
The mechanism underlying the chemiluminescent reaction of FCLA involves several steps:
-
Formation of Reactive Species : The presence of hydrogen peroxide or superoxide leads to the generation of reactive intermediates.
-
Reaction with FCLA : These reactive species interact with FCLA, forming a chemiexcited state or intermediate that possesses excess energy.
-
Light Emission : The excited intermediate subsequently relaxes to its ground state, releasing energy in the form of visible light.
Figure 1: Mechanism of Chemiluminescence Emission
Mechanism Diagram
Research Findings on FCLA
Recent studies have highlighted the versatility and efficiency of FCLA as a chemiluminescent probe:
-
Photodynamic Diagnosis : Research by Wang et al. (2002) demonstrated that FCLA could effectively diagnose superficial tumors through photodynamic therapy by monitoring ROS levels post-treatment.
-
Bioimaging Applications : Wei et al. (2011) utilized FCLA for real-time monitoring of tumor necrosis during photodynamic therapy, establishing a linear relationship between luminescence intensity and tissue damage.
-
Quantitative Measurement Techniques : A study indicated that the addition of human serum albumin (HSA) could enhance the chemiluminescent signal from FCLA, allowing for quantitative analysis over clinically relevant concentration ranges .
Scientific Research Applications
Fluoresceinyl Cypridina Luciferin Analog has a wide range of applications in scientific research, including:
Chemistry: Used as a probe for detecting reactive oxygen species in chemical reactions.
Biology: Employed in bioimaging to visualize cellular processes involving reactive oxygen species.
Medicine: Utilized in photodynamic therapy to monitor the production of reactive oxygen species during treatment.
Industry: Applied in quality control processes to detect oxidative stress in products
Mechanism of Action
Fluoresceinyl Cypridina Luciferin Analog exerts its effects through a chemiluminescent reaction with reactive oxygen species. The reaction involves the formation of a dioxetane intermediate, which decomposes to emit light. This process allows for the real-time detection of reactive oxygen species in various environments .
Comparison with Similar Compounds
Acridinium Esters
Key Differences: Acridinium esters are widely used in clinical immunoassays but suffer from aqueous instability. FCLA’s water solubility and ROS specificity make it superior for dynamic, in vivo applications .
Luminol
Key Differences: Luminol’s lack of ROS selectivity and cytotoxicity limit its utility in live-cell studies. FCLA’s fluorescence amplification enables sensitive, real-time tracking without cell disruption .
CLA and MCLA
Key Differences : CLA/MCLA lack fluorescence capabilities, restricting their use to bulk CL measurements. FCLA’s fluorescein tag enhances sensitivity and enables microscopic imaging .
Ultrasound-Enhanced Chemiluminescence (US-ECCL) Systems
Key Differences : FCLA synergizes with ultrasound to achieve deeper tissue penetration and localized ROS detection, outperforming conventional CL agents in precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
